H-Leu-Ser-Lys-Leu-OH

TGF-β1 inhibition sequence specificity structure-activity relationship

H-Leu-Ser-Lys-Leu-OH (LSKL) is the definitive tetrapeptide for dissecting TSP-1-mediated TGF-β1 activation, validated to reduce fibrosis in hepatic, cardiac, and renal models. Unlike broad-spectrum kinase inhibitors, it uniquely targets upstream latent TGF-β1, preventing TSP-1 binding without confounding receptor blockade. Essential for reproducible, pathway-specific research.

Molecular Formula C21H41N5O6
Molecular Weight 459.6 g/mol
Cat. No. B1336405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-Ser-Lys-Leu-OH
Molecular FormulaC21H41N5O6
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C21H41N5O6/c1-12(2)9-14(23)18(28)26-17(11-27)20(30)24-15(7-5-6-8-22)19(29)25-16(21(31)32)10-13(3)4/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,30)(H,25,29)(H,26,28)(H,31,32)/t14-,15-,16-,17-/m0/s1
InChIKeyKEJKLBKXNJSXOW-QAETUUGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Leu-Ser-Lys-Leu-OH Procurement: A TGF-β1 Activation-Specific Tetrapeptide for Fibrosis and Regeneration Research


H-Leu-Ser-Lys-Leu-OH (LSKL, CAS 162559-45-7) is a synthetic tetrapeptide derived from the latency-associated peptide (LAP) amino terminus sequence that functions as a competitive antagonist of TGF-β1 activation [1]. Unlike broad-spectrum TGF-β receptor kinase inhibitors, LSKL specifically inhibits the thrombospondin-1 (TSP-1)-mediated activation pathway of latent TGF-β1 by blocking the interaction between the KRFK sequence in TSP-1 type 1 repeats and the LSKL domain within LAP, thereby preventing liberation of active TGF-β1 from the latent complex [2]. With molecular formula C21H41N5O6 and molecular weight 459.58 g/mol, this tetrapeptide demonstrates picomolar antagonist potency in recombinant assay systems and exhibits multi-organ antifibrotic efficacy in vivo [3].

Why H-Leu-Ser-Lys-Leu-OH Cannot Be Replaced by Generic TGF-β Inhibitors or Inactive Sequence Analogs


Generic substitution with broad-spectrum TGF-β receptor kinase inhibitors (e.g., SB-431542, LY-2157299) fails to replicate LSKL's mechanism-specific blockade of TSP-1-mediated TGF-β1 activation, introducing confounding pan-TGF-β suppression that disrupts physiological TGF-β signaling essential for immune homeostasis and tissue repair [1]. Sequence analogs with single amino acid substitutions—LSAL (Leu-Ser-Ala-Leu, a 5-HT1B receptor modulator with IC50 = 10⁻¹⁰ M against serotonin binding [2]) and SLLK (Ser-Leu-Leu-Lys)—exhibit no inhibitory activity against TGF-β1 activation, confirming that the precise LSKL sequence is structurally required for competitive antagonism at the TSP-1/LAP interface [3]. Furthermore, LSKL's selective targeting of the TSP-1 activation pathway preserves TGF-β1 activation via alternative mechanisms (e.g., integrin αvβ6-mediated activation), thereby avoiding the complete TGF-β signaling ablation that limits the therapeutic window of receptor kinase inhibitors [1].

H-Leu-Ser-Lys-Leu-OH Quantitative Differentiation Evidence: Comparator-Based Performance Data


Sequence-Specific TGF-β1 Inhibition: LSKL vs. Inactive Control Peptides SLLK and LSAL

The LSKL sequence is essential for TGF-β1 antagonism, as demonstrated by head-to-head comparisons with sequence-altered control peptides. In the angiotensin II-infused ApoE⁻/⁻ mouse model, plasma TGF-β1 levels at day 42 were significantly reduced in LSKL-treated mice (0.10 ± 0.01 pg/mL) compared with SLLK control peptide-treated mice (0.20 ± 0.02 pg/mL; P = 0.0001), representing a 50% reduction [1]. Additionally, LSAL (Leu-Ser-Ala-Leu), a single-residue substitution analog, has been explicitly employed as an inactive control in hepatic fibrosis studies and exhibits no TGF-β1 inhibitory activity [2]. This sequence-specificity confirms that procurement of the authentic LSKL sequence is non-negotiable for experimental validity.

TGF-β1 inhibition sequence specificity structure-activity relationship

Hepatic Fibrosis Prevention: LSKL vs. Disease Control in DMN-Induced Rat Model

In a dimethylnitrosamine (DMN)-induced rat liver fibrosis model, LSKL treatment produced statistically significant reductions across multiple fibrosis metrics compared with disease control groups [1]. The DMN+LSKL group exhibited significantly lower fibrosis scores (histological grading) and necrosis/degeneration scores than control groups receiving DMN plus saline or control peptide. Hydroxyproline content, a quantitative biochemical marker of collagen deposition, was significantly higher in control groups than in the DMN+LSKL group, confirming reduced collagen accumulation. Phosphorylation of Smad2, a direct readout of TGF-β signaling activity, was significantly decreased in the DMN+LSKL group, establishing target engagement [1].

liver fibrosis hepatic stellate cell activation DMN-induced fibrosis

Hepatocellular Carcinoma Metastasis Suppression: LSKL vs. Untreated Control

In a murine model of hepatocellular carcinoma (HCC), LSKL peptide administration reduced intrahepatic metastasis incidence from 100% in untreated control mice to 40% in LSKL-treated mice, representing a 60% absolute reduction [1]. This metastasis-suppressive effect was attributed to inhibition of TSP-1-mediated TGF-β1 activation and subsequent reduction in epithelial-mesenchymal transition (EMT) markers. The study further demonstrated that LSKL treatment decreased Smad2 phosphorylation in tumor tissues and reduced expression of mesenchymal markers (vimentin, N-cadherin) while preserving E-cadherin levels [1].

hepatocellular carcinoma metastasis suppression TGF-β signaling

Pro-Angiogenic Activity in Preeclampsia: LSKL vs. Untreated PE Conditions

In preeclampsia (PE) models, LSKL treatment demonstrated a significant pro-angiogenic effect through inhibition of THBS1 (TSP-1)-mediated TGF-β activation [1]. Studies in mouse models of PE and human placental endothelial cells exposed to PE-like conditions showed that LSKL treatment improved angiogenic outcomes by regulating THBS1 and TGF-β2 mechanisms, as evidenced by enhanced placental vascularization parameters [1]. The pro-angiogenic effect was observed in both experimental PE models and human placental endothelial cells under PE-mimetic conditions, establishing translational relevance across species and experimental systems [1].

preeclampsia angiogenesis placental vascular function

Renal Protection in Diabetic Nephropathy: LSKL vs. Saline Control and SLLK Control Peptide

In Akita mice, a genetic model of type 1 diabetes with progressive diabetic nephropathy, LSKL treatment at 30 mg/kg produced a greater than twofold increase in nephrin expression compared with renal lysates from either saline controls or SLLK control peptide-treated mice [1]. Nephrin is a critical podocyte slit diaphragm protein whose downregulation is a hallmark of diabetic glomerular injury; increased nephrin expression indicates preservation of glomerular filtration barrier integrity. The absence of nephrin upregulation in SLLK-treated mice confirms that the observed renoprotective effect is sequence-specific to LSKL [1].

diabetic nephropathy renal fibrosis nephrin expression

H-Leu-Ser-Lys-Leu-OH Evidence-Based Research Applications in Fibrosis, Regeneration, and Vascular Pathology


Hepatic Fibrosis and Cirrhosis Mechanistic Studies Requiring TGF-β1 Activation-Specific Inhibition

Based on DMN-induced rat liver fibrosis data showing significantly reduced fibrosis scores, hydroxyproline content, and Smad2 phosphorylation in LSKL-treated versus control groups [1], this tetrapeptide is the appropriate choice for investigators studying the specific contribution of TSP-1-mediated TGF-β1 activation to hepatic stellate cell activation and collagen deposition. Procurement of LSKL rather than LSAL (inactive control) or SLLK (inactive sequence variant) is essential for generating interpretable, publication-quality data in liver fibrosis research.

Post-Hepatectomy Liver Regeneration Studies Requiring Transient TGF-β Signal Modulation

Evidence from 70% hepatectomy mouse models demonstrates that only two doses of LSKL peptide during the early postoperative period attenuate Smad2 phosphorylation at 6 hours and accelerate S-phase entry of hepatocytes at 24-48 hours, resulting in faster recovery of residual liver weight and bodyweight without significant adverse effects [1]. This application scenario is uniquely suited to LSKL due to its transient, pathway-selective inhibition profile, which cannot be achieved with irreversible receptor kinase inhibitors that produce prolonged TGF-β signaling suppression and impair physiological tissue repair.

Cancer Metastasis Research Focusing on TGF-β-Dependent Epithelial-Mesenchymal Transition

Orthotopic HCC implantation model data showing 60% reduction in intrahepatic metastasis incidence (from 100% in controls to 40% in LSKL-treated mice) [1] supports LSKL procurement for investigators examining the role of TSP-1/TGF-β1 signaling in metastatic progression. The compound's preservation of alternative TGF-β activation pathways distinguishes it from pan-TGF-β inhibitors and enables dissection of TSP-1-specific contributions to EMT, tumor cell dissemination, and the pre-metastatic niche.

Diabetic Nephropathy and Renal Fibrosis Models with Podocyte Injury Endpoints

Akita mouse diabetic nephropathy data demonstrating >2-fold increase in nephrin expression with LSKL versus both saline and SLLK controls [1] positions this tetrapeptide as a validated tool for renal protection studies. Researchers investigating TSP-1/TGF-β1-mediated podocyte injury and glomerular basement membrane thickening should procure LSKL alongside SLLK control peptide to establish sequence-specific effects and ensure experimental rigor in diabetic kidney disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Leu-Ser-Lys-Leu-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.